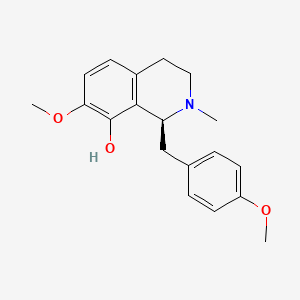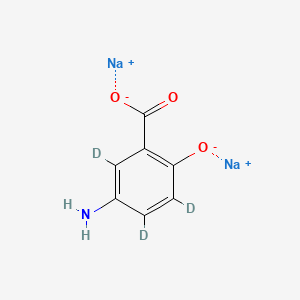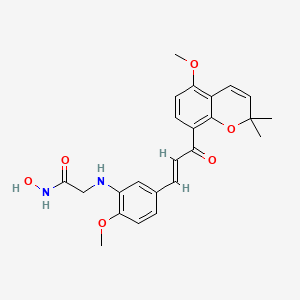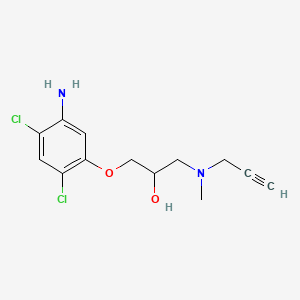
Maoa-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maoa-IN-1 is an orally active inhibitor of monoamine oxidase A (MAOA), a mitochondrial enzyme that catalyzes the oxidative deamination of biogenic and dietary amines. This compound exhibits cytotoxic effects on prostate cancer cells and demonstrates Caco-2 permeability while maintaining reduced central nervous system permeability . This compound is used in anti-cancer and anti-inflammatory research .
Preparation Methods
The synthesis of Maoa-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Chemical Reactions Analysis
Maoa-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Maoa-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of monoamine oxidase A and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating neurotransmitter levels and its potential impact on neurological disorders.
Mechanism of Action
Maoa-IN-1 exerts its effects by inhibiting the activity of monoamine oxidase A. This enzyme is responsible for the degradation of biogenic and dietary amines, including neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting monoamine oxidase A, this compound increases the levels of these neurotransmitters, which can have various physiological effects. The inhibition of monoamine oxidase A also reduces the production of hydrogen peroxide, a reactive oxygen species, thereby potentially reducing oxidative stress .
Comparison with Similar Compounds
Maoa-IN-1 is unique in its selective inhibition of monoamine oxidase A and its cytotoxic effects on prostate cancer cells. Similar compounds include:
Clorgyline: A selective monoamine oxidase A inhibitor used in research to study the enzyme’s role in various physiological processes.
Moclobemide: A reversible inhibitor of monoamine oxidase A used clinically to treat depression and anxiety disorders.
Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
These compounds share similar mechanisms of action but differ in their selectivity, clinical applications, and potential side effects.
Properties
Molecular Formula |
C13H16Cl2N2O2 |
|---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
1-(5-amino-2,4-dichlorophenoxy)-3-[methyl(prop-2-ynyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-3-4-17(2)7-9(18)8-19-13-6-12(16)10(14)5-11(13)15/h1,5-6,9,18H,4,7-8,16H2,2H3 |
InChI Key |
WMVXBGJENZVHPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC(COC1=C(C=C(C(=C1)N)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


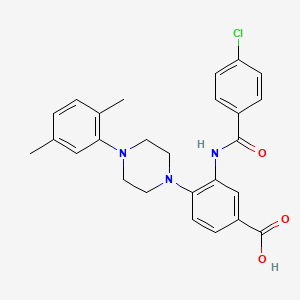

![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
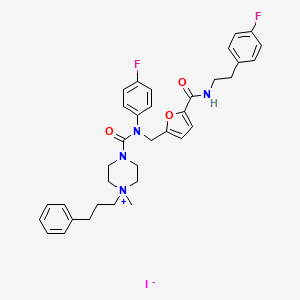
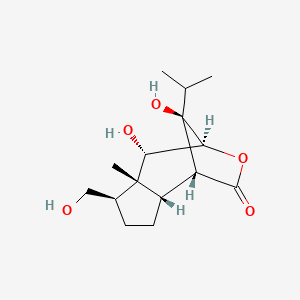

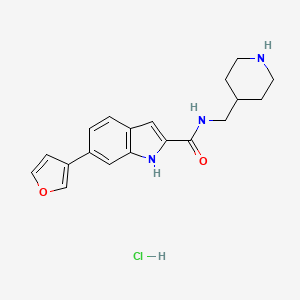
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
